molecular formula C11H13NO B087377 2-(3-Pyridylmethyl)cyclopentanone CAS No. 13640-52-3

2-(3-Pyridylmethyl)cyclopentanone

Cat. No. B087377
CAS RN: 13640-52-3
M. Wt: 175.23 g/mol
InChI Key: LCTZYWVQPZZJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridylmethyl)cyclopentanone (PMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and organic synthesis. This molecule is a versatile building block that can be used to synthesize a range of compounds with various biological activities.

Mechanism Of Action

The exact mechanism of action of 2-(3-Pyridylmethyl)cyclopentanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. For example, 2-(3-Pyridylmethyl)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.

Biochemical And Physiological Effects

2-(3-Pyridylmethyl)cyclopentanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(3-Pyridylmethyl)cyclopentanone has also been shown to have antifungal activity against various fungal species.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Pyridylmethyl)cyclopentanone in lab experiments is its versatility as a building block for the synthesis of various compounds. However, one limitation is its relatively low yield in the synthesis process, which can make it more expensive to produce.

Future Directions

There are several potential future directions for research on 2-(3-Pyridylmethyl)cyclopentanone. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Pyridylmethyl)cyclopentanone and its potential applications in various fields, including pharmaceuticals and organic synthesis.

Synthesis Methods

The synthesis of 2-(3-Pyridylmethyl)cyclopentanone can be achieved through several methods, including the reaction of 3-pyridylmethanol with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces 2-(3-Pyridylmethyl)cyclopentanone as a yellow crystalline solid with a yield of around 60%.

Scientific Research Applications

2-(3-Pyridylmethyl)cyclopentanone has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antifungal properties. 2-(3-Pyridylmethyl)cyclopentanone has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.

properties

CAS RN

13640-52-3

Product Name

2-(3-Pyridylmethyl)cyclopentanone

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)cyclopentan-1-one

InChI

InChI=1S/C11H13NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10H,1,4-5,7H2

InChI Key

LCTZYWVQPZZJMG-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)CC2=CN=CC=C2

Canonical SMILES

C1CC(C(=O)C1)CC2=CN=CC=C2

synonyms

2-(3-Pyridylmethyl)cyclopentanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.